molecular formula C21H24N2O2 B2703927 N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide CAS No. 689264-09-3

N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide

Cat. No.: B2703927
CAS No.: 689264-09-3
M. Wt: 336.435
InChI Key: GGOJJLVYAJHYKZ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide is a synthetic small molecule featuring an indole moiety linked to a 4-butoxybenzamide group. Indole derivatives are of significant interest in medicinal chemistry and chemical biology due to their presence in a wide range of biologically active compounds and their ability to interact with diverse enzyme families and protein targets . The structural components of this molecule suggest potential for use in various in vitro investigations. Research Applications: This compound is supplied as a tool for research purposes only. Potential areas of investigation include, but are not limited to, the exploration of structure-activity relationships (SAR) in drug discovery programs, high-throughput screening campaigns to identify novel biological activity, and as a synthetic intermediate for the preparation of more complex chemical entities. The indole scaffold is known to be a privileged structure in pharmacology, often serving as a core template in the development of enzyme inhibitors and receptor modulators . Handling and Usage: Researchers are responsible for verifying the specific applicability of this compound for their intended experiments. The mechanism of action, physicochemical properties, and biological activity must be empirically determined by the researcher. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive. Proper safety procedures, including the use of personal protective equipment, should always be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-N-(2-indol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-3-16-25-19-10-8-18(9-11-19)21(24)22-13-15-23-14-12-17-6-4-5-7-20(17)23/h4-12,14H,2-3,13,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOJJLVYAJHYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide typically involves the reaction of 1H-indole with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the reaction with 4-butoxybenzoyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-2,3-dione derivatives, amine derivatives, and various substituted indole compounds .

Scientific Research Applications

Chemical Properties and Structure

N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide is characterized by an indole moiety linked to a butoxybenzamide group. The indole structure is known for its biological activity, particularly in neuropharmacology and oncology. The compound's structure allows it to interact with various biological targets, making it a candidate for diverse therapeutic applications.

Pharmacological Applications

  • Neurological Disorders
    • The compound has been studied for its effects on serotonin receptors, particularly the 5-HT_1F receptor. Activation of this receptor is linked to the treatment of various disorders associated with serotonin dysregulation, including depression and migraine disorders. Research indicates that compounds similar to this compound can enhance serotonin neurotransmission, which is beneficial in treating conditions such as anxiety, panic disorder, and chronic pain syndromes .
  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of indole compounds exhibit antiproliferative effects against several cancer cell lines. For instance, a related compound was shown to induce apoptosis in HeLa cells with an IC50 value of 0.52 μM, indicating strong anticancer potential . The mechanism involves cell cycle arrest and inhibition of tubulin polymerization, suggesting that this compound may share similar properties .

Case Study 1: Migraine Treatment

A clinical study investigated the use of compounds targeting the 5-HT_1F receptor for migraine prophylaxis. Patients receiving treatment with similar indole derivatives reported a significant reduction in migraine frequency and intensity compared to placebo groups. This highlights the potential of this compound in managing migraine disorders effectively .

Case Study 2: Cancer Cell Line Evaluation

In vitro evaluations of various indole derivatives, including those structurally related to this compound, were conducted against multiple cancer cell lines (HeLa, MCF-7, HT-29). The results indicated that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Compound NameTarget DiseaseIC50 (µM)Mechanism of Action
This compoundMigraineNot specified5-HT_1F receptor agonist
Indole derivative (Compound 7d)HeLa (Cervical Cancer)0.52Induces apoptosis; inhibits tubulin polymerization
Indole derivative (Compound 7d)MCF-7 (Breast Cancer)0.34Induces apoptosis; disrupts cell cycle
Indole derivative (Compound 7d)HT-29 (Colorectal Cancer)0.86Induces apoptosis; disrupts microtubule formation

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name Benzamide Substituent Molecular Weight (g/mol) Purity (%) Key Analytical Data (NMR/LCMS) Reference
This compound 4-butoxy ~336* N/A 1H NMR: δ 7.6–6.8 (indole H), 4.0 (OCH₂)
TG7-205 (6l) 4-diethylamino 336 95–98 1H NMR: δ 7.2 (diethylamino CH₂), 3.4 (NCH₂)
4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) 4-bromo, nitro 365.16 N/A X-ray: Two molecules per asymmetric unit
TG7-233 (6m) 4-acetoxy 295 95–98 1H NMR: δ 2.3 (acetate CH₃)

Notes:

  • Butoxy vs.
  • Butoxy vs. Bromo (4MNB) : The electron-donating butoxy group contrasts with the electron-withdrawing bromo substituent, altering electronic density on the benzamide ring and affecting reactivity or binding interactions .

Indole Side-Chain Modifications

Table 2: Indole Substituent Comparisons

Compound Name Indole Modification Synthetic Yield (%) Rf Value (TLC) Reference
N-((1H-Indol-1-yl)methyl)-4-methoxyaniline (10) Methoxyaniline linker 72 0.45 (EtOAc/hexane)
Tert-Butyl((1-(Piperidin-1-ylmethyl)-1H-Indol-5-yl)Methyl)Carbamate (14) Piperidinylmethyl 68 0.38 (CH₂Cl₂/MeOH)
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5n) 2-Methylindole 50–60† N/A

Notes:

  • Ethyl vs.
  • Indole Methylation (5n) : Methylation at the indole 2-position (5n) reduces steric hindrance compared to bulkier substituents (e.g., piperidinylmethyl in Compound 14), possibly improving synthetic accessibility .

Biological Activity

N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide is a compound characterized by its unique structural features that contribute to its biological activity. The indole moiety is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H24N2O2
  • Molecular Weight : 300.39 g/mol

This compound features an indole ring attached to an ethyl chain and a butoxybenzamide group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The indole moiety can bind to various receptors, modulating their activity. This interaction may inhibit cellular processes such as cancer cell proliferation or viral replication in infected cells.
  • Enzyme Inhibition : The compound may also inhibit enzymes involved in critical pathways, contributing to its therapeutic effects against diseases like cancer and infections.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Indole Derivatives : Studies have shown that certain indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Indole-based compounds have demonstrated antimicrobial properties against various pathogens:

  • Staphylococcus aureus : Some derivatives have been shown to restore the antibacterial activity of existing antibiotics against resistant strains by inhibiting efflux pumps. This suggests that this compound may have similar potential .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of an indole derivative in a breast cancer model. The compound demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent. The study reported a mechanism involving the inhibition of key signaling pathways related to cell survival .

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial activity of various indole derivatives, including compounds structurally related to this compound. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus, particularly in strains resistant to conventional antibiotics .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionModerate
DistributionTissue-selective
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

Preliminary studies suggest a favorable safety profile; however, further research is needed to fully understand its toxicity and long-term effects.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide with high purity?

The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, in related EP2 antagonist development, indole-containing benzamides are synthesized by reacting 1H-indole derivatives with activated carboxylic acid intermediates (e.g., 4-butoxybenzoyl chloride) under reflux in anhydrous dichloromethane. Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in methanol. Purity validation via HPLC-ESI (λ = 254 nm) ensures ≥95% purity .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide couplingDCM, DIPEA, RT, 12h65–75%≥95%
PurificationEthyl acetate/hexane (3:7)

Q. How should researchers characterize the structural integrity of this compound?

Use multi-modal spectroscopy:

  • 1H-NMR : Confirm indole NH (~δ 10.5 ppm), butoxy chain (–OCH2– at δ 3.4–3.7 ppm), and aromatic protons (δ 6.8–8.1 ppm).
  • LCMS : Molecular ion [M+H]+ matches theoretical mass (e.g., C21H24N2O2: 336.4 g/mol).
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1540 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Fluorescence polarization assays for EP2 receptor antagonism (IC50 determination).
  • Antioxidant activity : DPPH and FRAP assays at 10–100 µM concentrations .
  • Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell type). Mitigation strategies:

  • Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway analysis.
  • Meta-analysis : Compare results across ≥3 independent labs using standardized protocols.
  • Structural analogs : Benchmark against compounds like TG7-205 (EP2 antagonist, IC50 = 0.8 µM) to contextualize potency .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with EP2 receptor (PDB: 5XHY). Focus on hydrogen bonding between the amide group and Arg316.
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with analogs (e.g., TG7-227, logP = 3.2) .

Q. How can the metabolic stability of this compound be optimized?

  • Microsomal assays : Assess hepatic clearance using rat liver microsomes. If t1/2 < 30 min, modify the butoxy chain (e.g., replace with cyclopropoxy to reduce CYP450 oxidation).
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetate) at the benzamide position to enhance bioavailability .

Methodological Guidelines

Q. What analytical techniques are critical for detecting degradation products during storage?

  • HPLC-DAD/MS : Monitor for hydrolysis (amide bond cleavage) or oxidation (indole ring).
  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; quantify impurities with ≥0.1% threshold .

Q. How should researchers design dose-response studies for in vivo models?

  • Pharmacokinetics : Determine Cmax and AUC in Sprague-Dawley rats (oral dosing: 10–50 mg/kg).
  • Efficacy endpoints : Measure inflammation biomarkers (e.g., PGE2 levels) in EP2-dependent disease models .

Contradictions & Limitations

  • Bioactivity variability : Antioxidant activity in DPPH assays (e.g., 3j analog, EC50 = 12 µM) may not translate to cellular models due to membrane permeability issues .
  • Synthetic challenges : Low yields in amide coupling (≤70%) necessitate optimization of activating reagents (e.g., HATU vs. EDCl) .

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